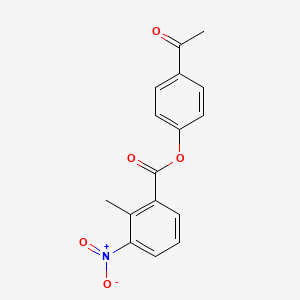![molecular formula C16H15N3O3S B5815020 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as DTCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
DTCB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DTCB has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. DTCB has also been studied for its potential use as an antibacterial and antifungal agent.
作用機序
The mechanism of action of DTCB is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. DTCB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, DTCB can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DTCB has been shown to have various biochemical and physiological effects. In addition to its anticancer and antibacterial properties, DTCB has been found to exhibit antioxidant activity. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
DTCB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, DTCB has some limitations as well. It is highly toxic and can cause severe skin and eye irritation. It also has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DTCB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DTCB. Another area of research is the development of DTCB-based materials for various applications, including drug delivery and sensing. Further studies are also needed to investigate the toxicity and safety of DTCB and its potential use in clinical applications.
Conclusion:
In conclusion, DTCB is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DTCB and its applications in various fields.
合成法
DTCB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-nitrobenzoyl chloride with N-(2,6-dimethylphenyl)thiourea in the presence of a base. The resulting product is then treated with acetic anhydride to obtain DTCB in high yield.
特性
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-6-5-7-11(2)14(10)17-16(23)18-15(20)12-8-3-4-9-13(12)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQMEHMLYHPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)




![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)


